molecular formula C14H14N2O2 B13868908 3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile

3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile

Cat. No.: B13868908
M. Wt: 242.27 g/mol
InChI Key: YTYTYPZQAPRAPC-UHFFFAOYSA-N
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Description

3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile is a synthetic organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile typically involves the reaction of an indole derivative with a suitable nitrile compound under controlled conditions. One common method involves the use of a base-catalyzed reaction where the indole derivative is reacted with a nitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an indole nucleus with a nitrile group and a propan-2-yloxy substituent makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-oxo-3-(4-propan-2-yloxy-1H-indol-2-yl)propanenitrile

InChI

InChI=1S/C14H14N2O2/c1-9(2)18-14-5-3-4-11-10(14)8-12(16-11)13(17)6-7-15/h3-5,8-9,16H,6H2,1-2H3

InChI Key

YTYTYPZQAPRAPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C=C(N2)C(=O)CC#N

Origin of Product

United States

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